molecular formula C9H16N4O3 B1219797 Deoxyguanidinoproclavaminic acid

Deoxyguanidinoproclavaminic acid

Cat. No.: B1219797
M. Wt: 228.25 g/mol
InChI Key: UYADDEKIZFRINK-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Deoxyguanidinoproclavaminic acid is synthesized through a series of enzymatic reactions in the biosynthetic pathway of clavulanic acid. The process begins with the condensation of arginine and glyceraldehyde 3-phosphate, catalyzed by carboxyethylarginine synthase, to produce 2-carboxyethyl-arginine . This intermediate is then cyclized by beta-lactam synthetase to form this compound .

Industrial Production Methods: Industrial production of this compound involves the use of genetically engineered strains of Streptomyces clavuligerus. These strains are optimized to overexpress the enzymes involved in the biosynthetic pathway, thereby increasing the yield of this compound and its subsequent conversion to clavulanic acid .

Properties

Molecular Formula

C9H16N4O3

Molecular Weight

228.25 g/mol

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(2-oxoazetidin-1-yl)pentanoic acid

InChI

InChI=1S/C9H16N4O3/c10-9(11)12-4-1-2-6(8(15)16)13-5-3-7(13)14/h6H,1-5H2,(H,15,16)(H4,10,11,12)/t6-/m0/s1

InChI Key

UYADDEKIZFRINK-LURJTMIESA-N

SMILES

C1CN(C1=O)C(CCCN=C(N)N)C(=O)O

Isomeric SMILES

C1CN(C1=O)[C@@H](CCCN=C(N)N)C(=O)O

Canonical SMILES

C1CN(C1=O)C(CCCN=C(N)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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